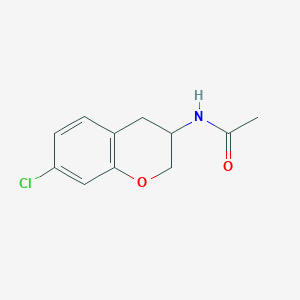
Propyl 1-naphthylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROPYL 2-(NAPHTHALEN-1-YL)ACETATE: is an organic compound that belongs to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a propyl group attached to the acetate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 2-(NAPHTHALEN-1-YL)ACETATE typically involves the esterification of naphthalene-1-acetic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Naphthalene-1-acetic acid+PropanolAcid catalystPROPYL 2-(NAPHTHALEN-1-YL)ACETATE+Water
Industrial Production Methods: In an industrial setting, the production of PROPYL 2-(NAPHTHALEN-1-YL)ACETATE can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions: PROPYL 2-(NAPHTHALEN-1-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1-acetic acid and propionic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming naphthalene-1-ethanol.
Substitution: The acetate group can be substituted with other functional groups, such as amines or halides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the use of nucleophiles, such as ammonia (NH₃) or halide ions (Cl⁻, Br⁻), in the presence of a catalyst.
Major Products:
Oxidation: Naphthalene-1-acetic acid and propionic acid.
Reduction: Naphthalene-1-ethanol.
Substitution: Various substituted naphthalene derivatives, depending on the nucleophile used.
科学的研究の応用
Chemistry: PROPYL 2-(NAPHTHALEN-1-YL)ACETATE is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various naphthalene derivatives.
Biology: In biological research, this compound can be used as a probe to study the interactions of naphthalene derivatives with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs with improved pharmacological properties. Its structural similarity to other bioactive naphthalene derivatives makes it a candidate for drug development.
Industry: In the industrial sector, PROPYL 2-(NAPHTHALEN-1-YL)ACETATE can be used as a fragrance ingredient in perfumes and cosmetics due to its pleasant odor. It is also used as a plasticizer in the production of polymers and resins.
作用機序
The mechanism of action of PROPYL 2-(NAPHTHALEN-1-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes.
類似化合物との比較
Naphthalene-1-acetic acid: A precursor in the synthesis of PROPYL 2-(NAPHTHALEN-1-YL)ACETATE.
Naphthalene-1-ethanol: A reduction product of the compound.
Naphthalene-1-yl acetate: A structurally similar ester with different alkyl group.
Uniqueness: PROPYL 2-(NAPHTHALEN-1-YL)ACETATE is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its propyl group enhances its solubility in organic solvents and influences its reactivity compared to other naphthalene derivatives.
特性
CAS番号 |
551-04-2 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC名 |
propyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C15H16O2/c1-2-10-17-15(16)11-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,2,10-11H2,1H3 |
InChIキー |
MZIHHQHACSMVIF-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)CC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11880104.png)

![(S)-1-((R)-6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethane-1,2-diol](/img/structure/B11880119.png)
![Methyl 6-(hydroxymethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11880140.png)


![6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11880151.png)


